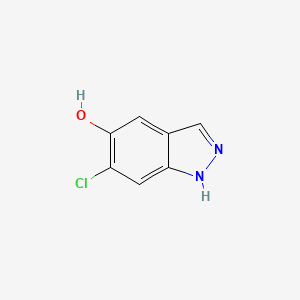

6-Chloro-5-hydroxy-1H-indazole

Vue d'ensemble

Description

“6-Chloro-5-hydroxy-1H-indazole” is a chemical compound with the CAS Number: 1403766-67-5 . It has a molecular weight of 168.58 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of indazoles, including “6-Chloro-5-hydroxy-1H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

“6-Chloro-5-hydroxy-1H-indazole” is a solid at room temperature . It has a molecular weight of 168.58 .

Applications De Recherche Scientifique

Anticancer Therapeutics

The indazole nucleus is a common feature in many anticancer drugs. Researchers have been investigating 6-Chloro-5-hydroxy-1H-indazole for its ability to inhibit key pathways in cancer cell proliferation and survival, making it a valuable candidate for anticancer drug development .

Anti-inflammatory Applications

The anti-inflammatory properties of indazole derivatives make them suitable for the treatment of chronic inflammatory diseases. 6-Chloro-5-hydroxy-1H-indazole may contribute to the discovery of new anti-inflammatory drugs with improved efficacy and reduced side effects .

Antibacterial Agents

Indazole compounds have been identified as potent antibacterial agents. The structural features of 6-Chloro-5-hydroxy-1H-indazole can be optimized to target specific bacterial strains, aiding in the fight against antibiotic-resistant infections .

Phosphoinositide 3-Kinase δ Inhibitors

Selective inhibition of phosphoinositide 3-kinase δ is a therapeutic strategy for treating respiratory diseases. 6-Chloro-5-hydroxy-1H-indazole derivatives can be designed to selectively target this enzyme, offering potential benefits for respiratory health .

Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors are crucial in cancer therapy. Novel 6-Chloro-5-hydroxy-1H-indazole derivatives have been assessed for their potency as fibroblast growth factor receptor (FGFR) inhibitors, which are important in the context of cancer treatment .

Antimicrobial Activities

The antimicrobial activities of indazole derivatives, including those with a 6-Chloro-5-hydroxy-1H-indazole core, have been studied extensively. These compounds exhibit moderate-to-high activity against various microbial cultures, making them significant for developing new antimicrobial drugs .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, including “6-Chloro-5-hydroxy-1H-indazole”, have a wide variety of medicinal applications . They have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mécanisme D'action

Target of Action

6-Chloro-5-hydroxy-1H-indazole, like other indazole-containing compounds, has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit kinases, which play crucial roles in cell signaling . This interaction can lead to changes in cell behavior, potentially contributing to the compound’s medicinal effects.

Biochemical Pathways

Given the known targets of indazoles, it can be inferred that the compound may affect pathways involving the targeted kinases . These pathways could include cell signaling pathways, which are critical for various cellular functions.

Result of Action

Based on the known effects of indazoles, it can be inferred that the compound may have anti-inflammatory, anticancer, antihypertensive, and other effects .

Propriétés

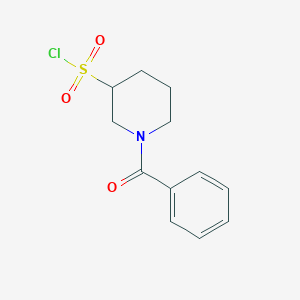

IUPAC Name |

6-chloro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGIELYLXHLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313326 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-hydroxy-1H-indazole | |

CAS RN |

1403766-67-5 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)

![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)

![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)